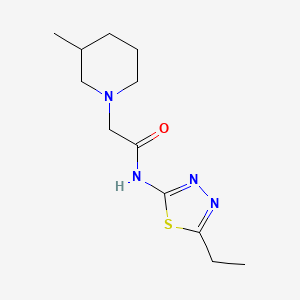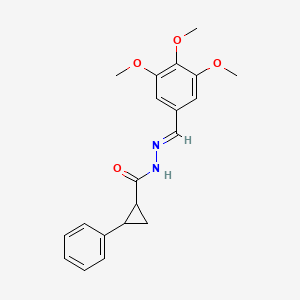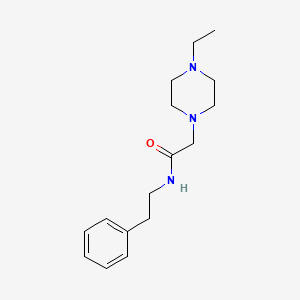![molecular formula C18H16N2O4S2 B5341547 3-(3-methyl-2-thienyl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5341547.png)
3-(3-methyl-2-thienyl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-methyl-2-thienyl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}benzoic acid, also known as MTSEA-biotin, is a chemical compound that is widely used in scientific research for its ability to modify proteins. It is a sulfhydryl-reactive compound that can covalently modify cysteine residues in proteins, leading to changes in their function and activity. In
科学的研究の応用
3-(3-methyl-2-thienyl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}benzoic acid is widely used in scientific research for its ability to modify proteins. It can be used to study the function and activity of specific proteins by covalently modifying cysteine residues in their active sites. This modification can lead to changes in protein activity, stability, and interactions with other proteins. This compound has been used in a wide range of research areas, including biochemistry, molecular biology, cell biology, and neuroscience.
作用機序
3-(3-methyl-2-thienyl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}benzoic acid is a sulfhydryl-reactive compound that can covalently modify cysteine residues in proteins. It reacts with the thiol group of cysteine residues to form a disulfide bond, which can lead to changes in protein function and activity. The modification can also affect the protein's ability to interact with other proteins or molecules.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It can modulate the activity of enzymes, ion channels, and transporters by modifying cysteine residues in their active sites. It can also affect protein-protein interactions and signaling pathways. In addition, this compound has been used to study the structure and function of membrane proteins, including ion channels and transporters.
実験室実験の利点と制限
3-(3-methyl-2-thienyl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}benzoic acid has several advantages for lab experiments. It is a relatively small molecule that can easily penetrate cell membranes and react with intracellular proteins. It is also a reversible modifier, which allows for the study of dynamic changes in protein function and activity. However, this compound has some limitations. It can react with other nucleophiles in addition to cysteine residues, which can lead to non-specific modifications. It can also be toxic to cells at high concentrations.
将来の方向性
There are several future directions for research on 3-(3-methyl-2-thienyl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}benzoic acid. One area of interest is the development of more selective modifiers that can target specific cysteine residues in proteins. Another area of interest is the development of this compound derivatives that can be used for imaging or drug delivery. Finally, there is a need for more studies on the physiological effects of this compound and its potential use as a therapeutic agent.
Conclusion
This compound is a sulfhydryl-reactive compound that is widely used in scientific research for its ability to modify proteins. It has been used to study the function and activity of specific proteins in a wide range of research areas. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for research on this compound, including the development of more selective modifiers and the study of its physiological effects.
合成法
3-(3-methyl-2-thienyl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}benzoic acid can be synthesized using a multi-step process that involves the reaction of 3-methyl-2-thiophenecarboxylic acid with thionyl chloride to form 3-methyl-2-thienyl chloride. This intermediate is then reacted with 5-amino-2-(pyridin-2-yl)benzoic acid to form 3-(3-methyl-2-thienyl)-5-(pyridin-2-ylmethylamino)benzoic acid. Finally, this compound is treated with sulfonyl chloride to form this compound.
特性
IUPAC Name |
3-(3-methylthiophen-2-yl)-5-(pyridin-2-ylmethylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c1-12-5-7-25-17(12)13-8-14(18(21)22)10-16(9-13)26(23,24)20-11-15-4-2-3-6-19-15/h2-10,20H,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPCYUCGDBVBFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=CC(=CC(=C2)S(=O)(=O)NCC3=CC=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5341476.png)


![2-(2-methoxy-6-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5341495.png)

![3-isobutyl-6-[2-(4-methyl-1,3-thiazol-5-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5341500.png)
![5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5341508.png)


![N-(3-fluorophenyl)-1-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-3-piperidinamine](/img/structure/B5341528.png)
![ethyl {[4-isopropyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5341537.png)
![N-(2-(5-methyl-2-furyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5341538.png)
![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(3-phenyl-2-propen-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5341540.png)
![2-[4-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1-piperazinyl]nicotinonitrile](/img/structure/B5341557.png)